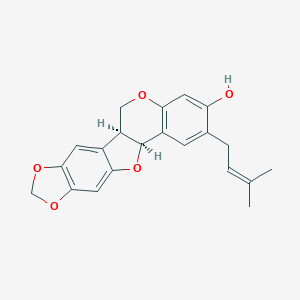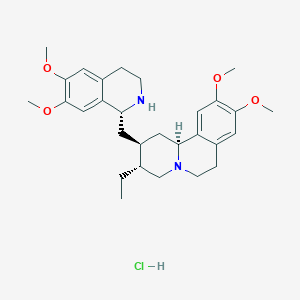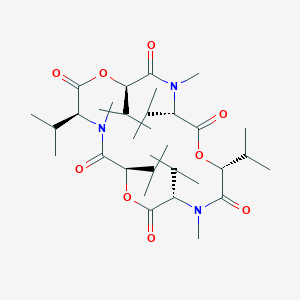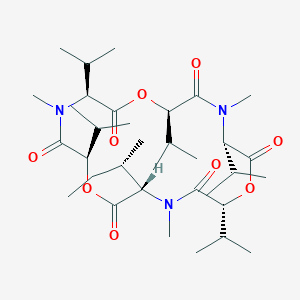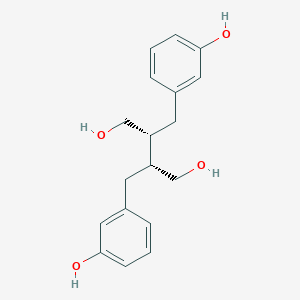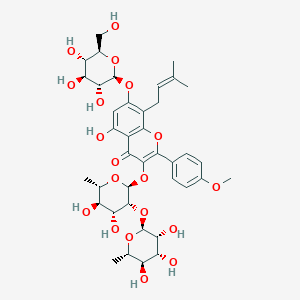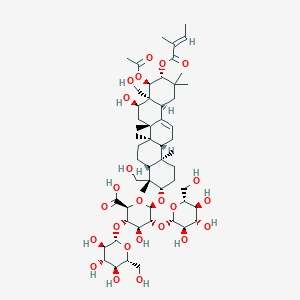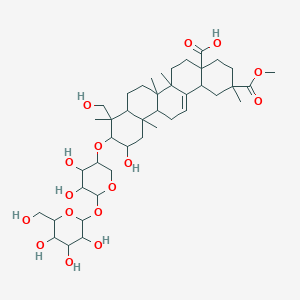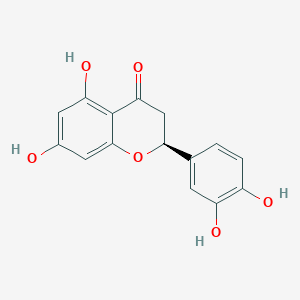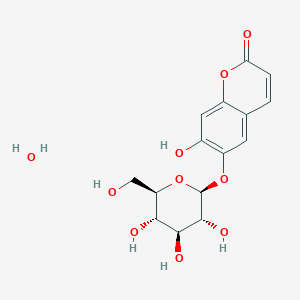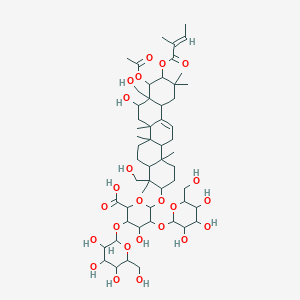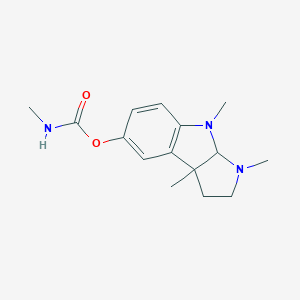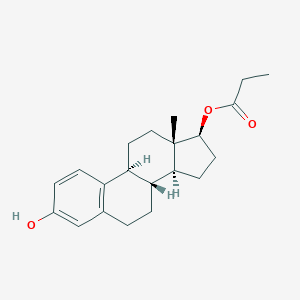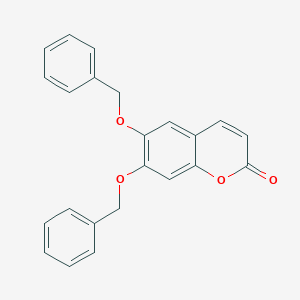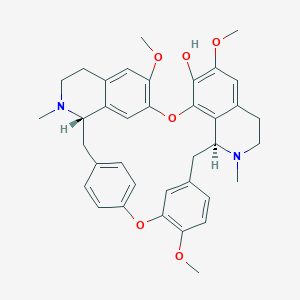
Fangchinoline
概要
説明
Fangchinoline is a chemical compound isolated from Stephania tetrandra . It has in vitro antiproliferative activity against a breast cancer cell line . The chemical formula of Fangchinoline is C37H40N2O6 .
Synthesis Analysis
Twenty-eight 7-substituted fangchinoline analogues were synthesized from the natural product fangchinoline . These derivatives exhibited potent activities on inhibiting cancer cell growth .Molecular Structure Analysis
The molecular structure of Fangchinoline consists of a bisbenzylisoquinoline alkaloid found in Stephania tetrandra . It has been shown to modulate the activation of various important oncogenic molecules involved in tumorigenesis .Chemical Reactions Analysis
Fangchinoline derivatives have been synthesized and their anticancer activities evaluated . The structure-activity relationships of these derivatives were investigated, revealing that certain modifications can enhance their anticancer activities .Physical And Chemical Properties Analysis
Fangchinoline has a molar mass of 608.72 g/mol . It has a density of 1.204±0.06 g/cm3, a melting point of 240-242℃, a boiling point of 709.7±60.0 °C, and a flash point of 383°C .科学的研究の応用
Breast Cancer Management : Fangchinoline has been identified as a potential anti-tumor agent in traditional Chinese medicine, particularly for breast cancer. It exhibits anti-tumor abilities through various mechanisms like reversing multidrug resistance, inhibiting cell proliferation, inducing apoptosis, preventing tumor angiogenesis, and enhancing the sensitization to radiotherapy (Guo et al., 2020).
Autophagic Cell Death in Hepatocellular Carcinoma : Studies have shown that Fangchinoline induces autophagic cell death in human hepatocellular carcinoma cells. This process involves the p53/sestrin2/AMPK signalling pathway (Wang et al., 2011).
Inhibition of Melanoma Cell Growth and Metastasis : Fangchinoline has demonstrated inhibitory effects on the proliferation and metastasis of melanoma cells. It achieves this by suppressing the phosphorylation of Focal adhesion kinase (FAK) and its downstream signaling pathway, suggesting its potential as a treatment for melanoma (Shi et al., 2017).
Cholinesterase Inhibitory Properties : This compound has shown acetylcholinesterase (AChE) inhibitory activity, demonstrating potential applications in treating neurological disorders like Alzheimer’s disease (Kong et al., 2020).
Inhibition of Lung Cancer Cell Proliferation : Fangchinoline has been found to inhibit the proliferation of lung cancer cells by blocking cell cycle progression, indicating its potential as a therapeutic agent against lung cancer (Luo et al., 2016).
Anti-inflammatory Effects : It exhibits anti-inflammatory effects, which could be beneficial in treating diseases with an inflammatory component (Choi et al., 2000).
Modulation of Molecular Targets in Tumor Cells : Fangchinoline modulates the activation of various oncogenic molecules in tumor cells, leading to decreased proliferation, survival, and metastasis (Merarchi et al., 2018).
Inhibition of HIV Replication : It interferes with gp160 proteolytic processing in HIV-1, suggesting a novel approach for HIV-1 therapy (Wan et al., 2012).
Anti-endotoxin and Anti-inflammatory in Vivo : Fangchinoline has shown potential in regulating inflammatory responses, highlighting its potential in anti-endotoxin therapies (Hu et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893498 | |
| Record name | Fangchinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fangchinoline | |
CAS RN |
436-77-1 | |
| Record name | Fangchinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fangchinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fangchinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fangchinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANGCHINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



